molecular formula C10H11BrFN B1380857 5-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1781489-28-8

5-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1380857
CAS No.: 1781489-28-8
M. Wt: 244.1 g/mol
InChI Key: ZQLFMBYJGSEAFX-UHFFFAOYSA-N
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Description

5-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a functionalized tetrahydroisoquinoline (THIQ) derivative designed for medicinal chemistry and drug discovery research. The THIQ scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a broad spectrum of biological activities . This particular analog incorporates bromo and fluoro substituents at key positions, making it a versatile intermediate for further chemical exploration, such as metal-catalyzed cross-couplings and nucleophilic aromatic substitution reactions to introduce new functional groups or cyclic amines . Research into similar disubstituted THIQ analogs has demonstrated their potential in various therapeutic areas. For instance, 5,8-disubstituted tetrahydroisoquinolines have been investigated as effective inhibitors of Mycobacterium tuberculosis , with studies indicating that the nature of the substituents at these positions is critical for optimizing potency and target binding, particularly against mycobacterial ATP synthase . Furthermore, THIQ-based compounds are frequently explored as central nervous system (CNS) drug candidates, with structural features akin to known agents such as calcium channel blockers and norepinephrine–dopamine reuptake inhibitors . The specific pattern of halogenation on this compound provides a strategic handle for synthetic chemists to build more complex molecules and study structure-activity relationships (SAR) to develop novel therapeutics for infectious diseases, neurological disorders, and other conditions .

Properties

IUPAC Name

5-bromo-8-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c1-13-5-4-7-8(6-13)10(12)3-2-9(7)11/h2-3H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLFMBYJGSEAFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C=CC(=C2C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Nitration

  • Starting material: Isoquinoline
  • Bromination: Selective bromination at position 5 is achieved using brominating agents such as N-bromosuccinimide (NBS), dibromoisocyanuric acid (DBI), or 1,3-dibromo-5,5-dimethylhydantoin (DBH). DBI shows the highest reactivity and selectivity for the 5-position bromination, especially when conducted in strongly acidic solvents like concentrated sulfuric acid (H2SO4) or trifluoromethanesulfonic acid (CF3SO3H) at low temperatures (-30 °C to -15 °C) to suppress polybromination and side reactions.
  • Nitration: Subsequent nitration at position 8 is performed using metal nitrates (e.g., potassium nitrate) in acidic media, often in a one-pot procedure following bromination, yielding 5-bromo-8-nitroisoquinoline with high purity (>97%) and good yields.
Step Reagents/Conditions Outcome Notes
Bromination DBI, H2SO4, -30 to -15 °C 5-Bromoisoquinoline High 5- vs 8-selectivity
Nitration KNO3, acidic medium 5-Bromo-8-nitroisoquinoline One-pot after bromination

Literature Reference

This method is well documented and suitable for large-scale synthesis due to its high yield and selectivity, as well as the possibility of "one-pot" operation.

Reduction and Fluorination to Obtain 8-Fluoro-3,4-dihydroisoquinoline

Directed Ortho-Lithiation and Fluorination

  • The 8-fluoro substitution is introduced via a directed ortho-lithiation strategy on isoquinoline derivatives, followed by nucleophilic aromatic substitution with fluorine sources.
  • This approach provides 8-fluoro-3,4-dihydroisoquinoline intermediates, which are key for further functionalization.

Reduction to Tetrahydroisoquinoline

  • Reduction of the dihydroisoquinoline C=N bond is carried out using sodium borohydride (NaBH4), yielding 1,2,3,4-tetrahydroisoquinoline derivatives.
  • This step is critical to convert the aromatic system into the saturated tetrahydroisoquinoline ring system while preserving the halogen substituents.
Step Reagents/Conditions Outcome Notes
Ortho-lithiation n-Butyllithium, low temperature Lithiated intermediate Directed lithiation at position 8
Fluorination Fluorine source (e.g., electrophilic fluorinating agent) 8-Fluoro-3,4-dihydroisoquinoline Key intermediate for further steps
Reduction NaBH4, solvent (e.g., MeOH) 8-Fluoro-1,2,3,4-tetrahydroisoquinoline Preserves halogens

Research Findings

The synthesis of 8-fluoro-3,4-dihydroisoquinoline and its reduction to tetrahydroisoquinoline derivatives has been demonstrated with good yields and reproducibility, forming a platform for subsequent alkylation reactions.

Methylation at Position 2 to Yield 5-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Alkylation Procedure

  • The tetrahydroisoquinoline intermediate bearing the 8-fluoro substituent is methylated at the nitrogen or carbon adjacent to the nitrogen (position 2) using methyl iodide (CH3I) under basic conditions or via quaternization followed by reduction.
  • Methylation is typically performed after reduction to ensure selective substitution and to avoid side reactions on the aromatic ring.

Reaction Scheme

  • Treatment of the 8-fluoro tetrahydroisoquinoline with methyl iodide produces an isoquinolinium salt intermediate, which upon reduction with sodium borohydride yields the 2-methyl derivative.
Step Reagents/Conditions Outcome Notes
Methylation Methyl iodide, base or solvent Isoquinolinium salt intermediate Quaternization step
Reduction NaBH4 This compound Final target compound

Novelty and Characterization

  • The this compound compound is reported as a novel derivative with detailed characterization data lacking in earlier literature, highlighting the significance of this synthetic route.

Summary Table of Key Preparation Steps

Step No. Intermediate/Product Reagents/Conditions Key Notes
1 5-Bromo-8-nitroisoquinoline DBI, H2SO4, KNO3, -30 to -15 °C High regioselectivity, one-pot procedure
2 8-Fluoro-3,4-dihydroisoquinoline Directed ortho-lithiation, fluorination Key fluorinated intermediate
3 8-Fluoro-1,2,3,4-tetrahydroisoquinoline NaBH4 reduction Preserves halogens, reduces C=N bond
4 This compound Methyl iodide alkylation, NaBH4 reduction Final target compound, novel derivative

Additional Notes on Reaction Conditions and Scale-Up

  • Temperature Control: Critical during bromination and nitration to avoid poly-substitution and decomposition. Optimal temperature range is -30 °C to -15 °C.
  • Solvent Choice: Strong acids like sulfuric acid or triflic acid enhance selectivity in bromination. Water content must be minimized to reduce isoquinoline decomposition.
  • Brominating Agent Selection: DBI preferred over NBS and DBH for better selectivity and yield. NBS requires recrystallization prior to use for reproducibility.
  • Scale-Up Feasibility: The described method is scalable from grams to kilograms, suitable for pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde derivative .

Scientific Research Applications

Chemistry

BFMTI serves as a versatile building block in organic synthesis. Its unique structure allows for the preparation of more complex molecules, making it valuable in developing new chemical entities.

Biology

The compound is studied for its potential as a pharmacophore in drug design. Its structural features may influence biological activity, making it an attractive candidate for further investigation in medicinal chemistry.

Medicine

Research indicates that BFMTI exhibits several therapeutic potentials:

  • Anticancer Activity : Preliminary studies suggest that BFMTI may inhibit cancer cell proliferation through specific molecular interactions.
  • Neuroprotective Effects : Investigations into its neuroprotective properties indicate potential benefits in treating neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, offering therapeutic avenues for inflammatory disorders.

Study on Anticancer Activity

Recent studies have demonstrated that BFMTI exhibits significant anticancer properties by inducing apoptosis in cancer cell lines through modulation of specific signaling pathways.

Neuroprotective Study

Investigations into the neuroprotective effects of BFMTI revealed that it can reduce oxidative stress markers and improve neuronal survival in models of neurodegeneration.

Mechanism of Action

The mechanism of action of 5-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific biological context and the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline can be contextualized against related tetrahydroisoquinoline derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence Source
5-Bromo-8-fluoro-2-methyl-1,2,3,4-THIQ* C₁₀H₁₁BrFN 5-Br, 8-F, 2-CH₃ 244.1 CNS drug precursor; enhanced stability
5-Bromo-8-fluoro-1,2,3,4-THIQ C₉H₉BrFN 5-Br, 8-F 228.1 Synthetic intermediate; lacks methyl group
5-Bromo-8-chloro-1,2,3,4-THIQ C₉H₉BrClN 5-Br, 8-Cl 242.5 Higher lipophilicity; halogen reactivity
5-Bromo-2-methyl-8-nitro-1,2,3,4-THIQ C₁₀H₁₁BrN₂O₂ 5-Br, 8-NO₂, 2-CH₃ 269.1 Electron-withdrawing nitro group; potential toxicity
8-Fluoro-3,4-dihydroisoquinoline C₉H₈FN 8-F (dihydro structure) 149.2 Precursor for 1,8-disubstituted THIQs
8-Bromo-6-methoxy-1,2,3,4-THIQ C₁₀H₁₂BrNO 8-Br, 6-OCH₃ 242.1 Methoxy group enhances solubility

*THIQ = Tetrahydroisoquinoline

Key Findings

Substituent Effects on Reactivity and Stability The 2-methyl group in 5-bromo-8-fluoro-2-methyl-THIQ enhances steric stability compared to non-methylated analogs (e.g., 5-bromo-8-fluoro-THIQ, C₉H₉BrFN) . This methyl group may also improve metabolic stability in vivo. Halogen Position and Type:

  • Fluorine at position 8 (as in the target compound) offers metabolic resistance compared to chlorine (5-bromo-8-chloro-THIQ) due to fluorine’s smaller atomic radius and higher electronegativity .
  • Nitro-substituted analogs (e.g., 5-bromo-8-nitro-THIQ) exhibit reduced stability due to the electron-withdrawing nature of the nitro group, which may limit their utility in drug development .

Applications in Drug Discovery The 8-fluoro-THIQ scaffold (e.g., 8-fluoro-3,4-dihydroisoquinoline) is a key precursor for CNS-active compounds, leveraging fluorine’s ability to enhance blood-brain barrier penetration . Methoxy-substituted analogs (e.g., 8-bromo-6-methoxy-THIQ) demonstrate improved aqueous solubility, making them advantageous for formulations .

Physicochemical Properties The molecular weight of 5-bromo-8-fluoro-2-methyl-THIQ (244.1 g/mol) is higher than non-methylated analogs (e.g., 228.1 g/mol for 5-bromo-8-fluoro-THIQ), which may influence pharmacokinetic profiles .

Research Implications

  • Synthetic Utility : The methyl group at position 2 in 5-bromo-8-fluoro-2-methyl-THIQ provides a handle for further functionalization, such as cross-coupling reactions, which are less feasible in analogs lacking this group .
  • Toxicity Considerations: Nitro-substituted derivatives (e.g., 5-bromo-8-nitro-THIQ) may pose genotoxic risks due to nitro group reduction intermediates, whereas fluorine-substituted analogs are generally safer .

Biological Activity

5-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.

Chemical Structure and Synthesis

This compound belongs to the tetrahydroisoquinoline family, which is known for various biological activities. The presence of both bromine and fluorine atoms in its structure enhances its reactivity and biological profile.

Synthetic Routes

The synthesis typically involves:

  • Bromination and Fluorination : Starting from 2-methyl-1,2,3,4-tetrahydroisoquinoline using bromine and a fluorinating agent under controlled conditions to ensure selectivity at the desired positions.
  • Industrial Methods : Large-scale production may utilize continuous flow reactors to maintain consistent reaction conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound has shown potential in binding to serotonin receptors (5-HT1A, 5-HT2A), which are implicated in mood disorders and anxiety .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

  • Breast Cancer : It showed activity against MCF7 and MDA-MB 468 cell lines with IC50 values around 13.73 ± 2.32 μM .
  • Lung Cancer : Against A549 lung cancer cells, it demonstrated an IC50 of 6.6 ± 0.6 μM .
Cell Line IC50 (μM) Reference
MCF713.73 ± 2.32
A5496.6 ± 0.6
HepG20.56 ± 0.01

Anti-inflammatory and Antimicrobial Properties

Beyond anticancer effects, the compound has been studied for its anti-inflammatory and antimicrobial activities:

  • It has shown promise in reducing inflammation markers in various assays.
  • Antimicrobial tests indicate effectiveness against several bacterial strains.

Study on Anticancer Effects

A notable study evaluated the compound's effects on apoptosis induction in cancer cells. The results indicated that it triggers both intrinsic and extrinsic apoptotic pathways leading to cell death in targeted cancer cells .

Research on Receptor Affinity

Another investigation focused on the affinity of this compound for serotonin receptors. The findings highlighted its potential role as a partial agonist at certain receptor subtypes, suggesting applications in treating mood disorders .

Q & A

Q. What synthetic strategies are recommended for preparing 5-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline?

A modular approach is often employed:

  • Step 1 : Lithiation-based synthesis of the fluorinated isoquinoline core, as demonstrated for 8-fluoro-3,4-dihydroisoquinoline derivatives. Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions .
  • Step 2 : Introduction of the methyl group at the 2-position via alkylation with methyl iodide or Grignard reagents.
  • Step 3 : Reduction of the dihydroisoquinoline intermediate to the tetrahydroisoquinoline using NaBH₄ in acetic acid .

Q. Key Considerations :

  • Regioselectivity : Fluorine at the 8-position directs electrophilic substitution to the 5-position due to its electron-withdrawing effect.
  • Side Reactions : Over-bromination or demethylation may occur if stoichiometry is not tightly controlled.

Q. How can purity and structural integrity be validated for this compound?

Use a combination of analytical techniques:

Method Parameters Expected Data
HPLC C18 column, 0.1% TFA in H₂O/MeCN gradientRetention time matching standards
¹H/¹³C NMR CDCl₃ or DMSO-d₆Distinct peaks for Br/F substituents (e.g., δ ~4.2 ppm for CH₂-N)
HRMS ESI+ mode[M+H]⁺ = Calculated m/z ± 2 ppm deviation
  • Purity Threshold : >95% by HPLC for pharmacological assays .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

Conflicts often arise from dynamic effects (e.g., rotational barriers) or unexpected stereochemistry :

  • Case Study : In tetrahydroisoquinolines, the methyl group at the 2-position can induce axial chirality, leading to split NMR signals. Use variable-temperature (VT) NMR to distinguish between conformational exchange and true stereoisomerism .
  • Resolution Strategy : Compare experimental data with DFT-calculated chemical shifts for proposed conformers.

Q. What pharmacological mechanisms are hypothesized for CNS-targeted derivatives of this compound?

The fluorinated and brominated substituents enhance blood-brain barrier (BBB) permeability and target affinity :

  • Mechanistic Insight : The 8-fluoro group mimics endogenous neurotransmitters (e.g., serotonin), while the bromine at position 5 allows for covalent binding to cysteine residues in target proteins .
  • Experimental Validation :
    • In vitro : Radioligand binding assays for monoamine transporters (e.g., SERT, DAT).
    • In vivo : Microdialysis in rodent models to measure neurotransmitter release .

Q. How does stereochemistry at the 2-methyl position influence biological activity?

  • Key Finding : Enantiomers of similar tetrahydroisoquinolines show divergent activity. For example, (R)-isomers exhibit 10-fold higher affinity for dopamine receptors than (S)-isomers in preclinical models .
  • Methodology :
    • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or diastereomeric salt formation.
    • Activity Correlation : Test resolved enantiomers in receptor-binding assays.

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for fluorine–amine exchange reactions?

Discrepancies often stem from substrate sensitivity or catalyst degradation :

  • Critical Variables :
    • Catalyst System : Buchwald-Hartwig conditions (Pd(OAc)₂/XPhos) vs. Ullmann conditions (CuI/1,10-phenanthroline). The former provides higher yields (~80%) but requires anhydrous conditions .
    • Amine Nucleophilicity : Bulky amines (e.g., morpholine) require higher temperatures (110°C) but reduce side reactions.

Mitigation Strategy : Optimize catalyst loading (5–10 mol%) and monitor reaction progress via LC-MS to terminate at peak conversion.

Methodological Recommendations

Q. What computational tools are recommended for predicting reactivity and regioselectivity in derivatives?

  • Software : Gaussian (DFT calculations) for transition-state modeling of bromination/fluorination steps.
  • Parameters : Use the M06-2X functional with a 6-31G(d) basis set to predict electrophilic aromatic substitution patterns .

Q. How to design a compound library for SAR studies?

  • Core Modifications : Vary substituents at positions 5 (Br → Cl, I) and 8 (F → CF₃, OMe).
  • Pharmacophore Mapping : Include bioisosteres (e.g., replacing Br with a sulfonamide group) to assess steric/electronic effects.
  • Table : Example Library Design
Entry R5 R8 Biological Target
1BrFMonoamine oxidase B (MAO-B)
2ICF₃Sigma-1 receptor
3ClOMe5-HT₂A receptor

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
5-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline

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